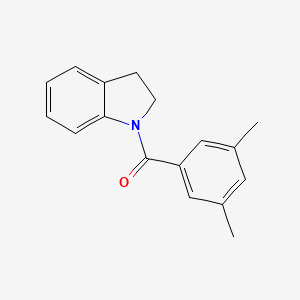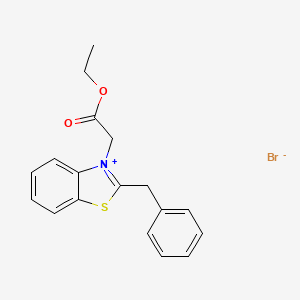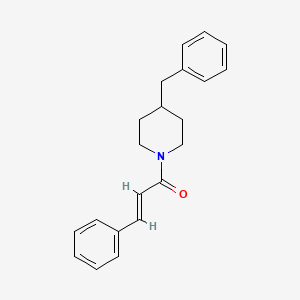
2,3-dihydro-1H-indol-1-yl(3,5-dimethylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-1H-indol-1-yl(3,5-dimethylphenyl)methanone is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a 2,3-dihydro-1H-indole moiety linked to a 3,5-dimethylphenyl group through a methanone bridge.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the context within which the compound is acting.
Biochemical Pathways
Indole derivatives are known to impact a wide range of biochemical pathways due to their interaction with multiple targets . The downstream effects of these interactions can vary widely, depending on the specific biological activity being exerted.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound could have diverse effects at the molecular and cellular level.
Analyse Biochimique
Biochemical Properties
Indole derivatives, including 2,3-dihydro-1H-indol-1-yl(3,5-dimethylphenyl)methanone, have been found to interact with multiple receptors, which can be helpful in developing new useful derivatives . These interactions can involve various enzymes, proteins, and other biomolecules, and can play a significant role in biochemical reactions .
Cellular Effects
The effects of this compound on cells can be diverse. For example, some indole derivatives have been found to have antiviral, anti-inflammatory, and anticancer activities . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and can involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This can include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound may be involved in various metabolic pathways. This could include interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues can involve various transporters or binding proteins . This could also include effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-indol-1-yl(3,5-dimethylphenyl)methanone typically involves the reaction of 2,3-dihydro-1H-indole with 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydro-1H-indol-1-yl(3,5-dimethylphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The carbonyl group in the methanone bridge can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of the indole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and viral infections.
Industry: Utilized in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-1H-indole-2-carboxylic acid: Another indole derivative with different functional groups.
3,5-Dimethylphenylacetic acid: Contains the same 3,5-dimethylphenyl group but with a different core structure.
1H-Indole-3-carbaldehyde: An indole derivative with an aldehyde functional group.
Uniqueness
2,3-Dihydro-1H-indol-1-yl(3,5-dimethylphenyl)methanone is unique due to its specific combination of the 2,3-dihydro-1H-indole moiety and the 3,5-dimethylphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
2,3-dihydroindol-1-yl-(3,5-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-12-9-13(2)11-15(10-12)17(19)18-8-7-14-5-3-4-6-16(14)18/h3-6,9-11H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJNGVIENISHMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-(2-thienylmethyl)butanamide](/img/structure/B5180993.png)
![1-benzyl-5-(3-chlorophenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5181005.png)
![N-(2-chlorophenyl)-N'-(1-{1-[oxo(phenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B5181007.png)
![(6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B5181012.png)
![4-[1-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-piperidinyl]morpholine](/img/structure/B5181027.png)
![2-methoxy-N-[2-(2-prop-2-enylphenoxy)ethyl]ethanamine](/img/structure/B5181037.png)

![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B5181046.png)

![2-(4-{[(4-chlorophenyl)amino]methyl}-2-ethoxyphenoxy)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5181060.png)
![5-[5-(4-bromophenyl)-2-furyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5181062.png)
![4-[4-(2,4-dichlorophenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5181074.png)

![N'-[(2,3-dichlorophenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine](/img/structure/B5181097.png)
